2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole
Overview
Description
2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to a sulfanyl group, which is further connected to a methylated imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzyl chloride and 1-methylimidazole.
Formation of Sulfanyl Intermediate: The 3-methoxybenzyl chloride is reacted with a thiol compound to form the 3-methoxybenzyl sulfanyl intermediate.
Coupling Reaction: The sulfanyl intermediate is then coupled with 1-methylimidazole under suitable reaction conditions, such as the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of parameters such as temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted benzyl derivatives.
Reduction: Dihydroimidazole derivatives.
Scientific Research Applications
2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-[(4-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with a different position of the methoxy group on the benzyl ring.
2-[(3-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of a methoxy group.
2-[(3-methylbenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a methoxy group.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-1-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-14-7-6-13-12(14)16-9-10-4-3-5-11(8-10)15-2/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZBGKSWCFJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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